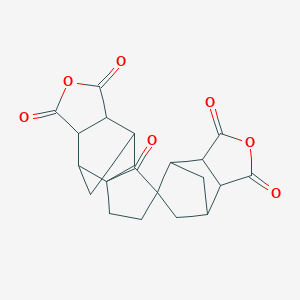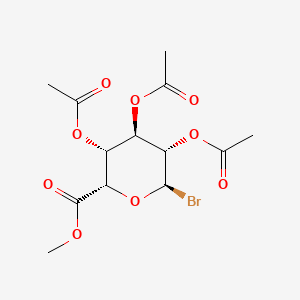
methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate is a complex organic compound that belongs to the class of oxane derivatives This compound is characterized by the presence of multiple acetoxy groups and a bromine atom attached to the oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable oxane derivative, which is then subjected to bromination to introduce the bromine atom at the 6-position.
Acetylation: The brominated oxane derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the acetoxy groups at the 3, 4, and 5 positions.
Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxy groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the bromine atom can yield the corresponding oxane derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products Formed
Oxidation: Formation of triacetyloxy oxane carboxylic acids.
Reduction: Formation of triacetyloxy oxane carboxylate.
Substitution: Formation of hydroxyl or amino-substituted oxane derivatives.
Applications De Recherche Scientifique
Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the synthesis of various bioactive compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate involves its interaction with specific molecular targets. The acetoxy groups and the bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-chlorooxane-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-fluorooxane-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-iodooxane-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate imparts unique reactivity and properties compared to its halogen-substituted analogs
Propriétés
Formule moléculaire |
C13H17BrO9 |
|---|---|
Poids moléculaire |
397.17 g/mol |
Nom IUPAC |
methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate |
InChI |
InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8-,9-,10+,11+,12+/m1/s1 |
Clé InChI |
GWTNLHGTLIBHHZ-GCHJQGSQSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1OC(=O)C)Br)C(=O)OC)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


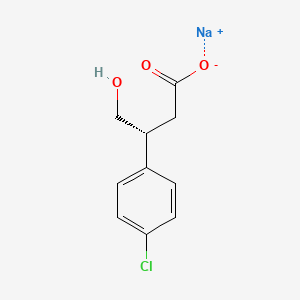
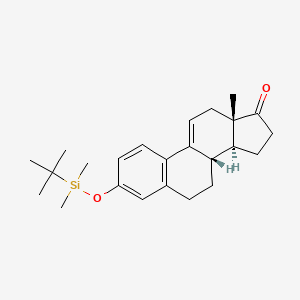
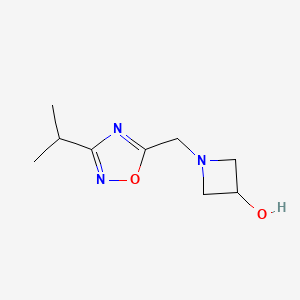
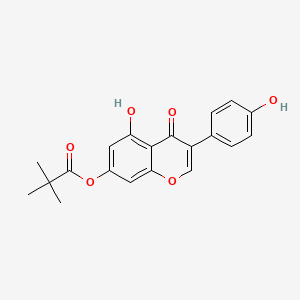
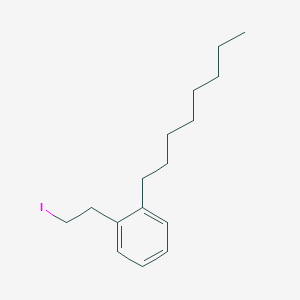

![[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)
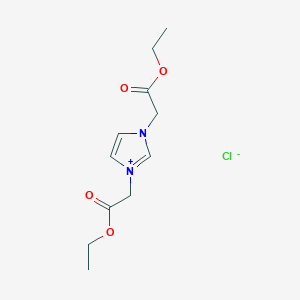
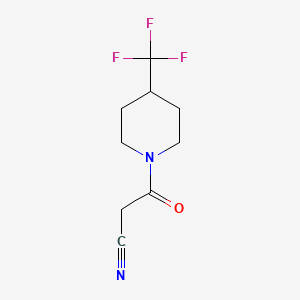
![N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13437171.png)
![2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide](/img/structure/B13437172.png)
![(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B13437184.png)
![(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B13437192.png)
